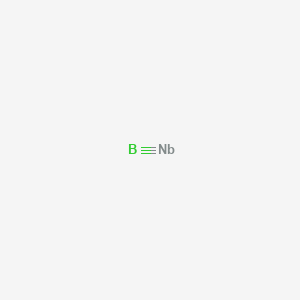

Niobium boride (NbB)

Overview

Description

Niobium boride (NbB) is a compound formed from niobium and boron. It has gained attention due to its unique combination of properties such as high hardness, good electrical conductivity, and thermal stability.

Synthesis Analysis

Niobium boride can be synthesized using various methods. For instance, Yeh and Chen (2006) demonstrated the preparation of NbB through self-propagating high-temperature synthesis from elemental powder compacts (Yeh & Chen, 2006). Another method by Balcı et al. (2016) involves using powder metallurgy methods from metal oxide raw materials in the presence of a reducing agent (Balcı et al., 2016).

Molecular Structure Analysis

The molecular structure of NbB varies based on the synthesis method and conditions. Okada et al. (2008) reported the crystal growth of NbB using the high-temperature copper solution method (Okada et al., 2008).

Chemical Reactions and Properties

The chemical reactions involved in the formation of NbB are influenced by factors such as temperature and stoichiometry. Yeh and Chen (2006) highlighted the effects of sample green density, preheating temperature, and starting stoichiometry on the combustion characteristics and final product composition in the synthesis of NbB (Yeh & Chen, 2006).

Physical Properties Analysis

The physical properties of NbB, such as hardness and layer thickness, are significant for its applications. Usta (2005) investigated the mechanical properties of borided pure niobium, revealing that boronizing led to the formation of NbB2 on the niobium surface, with hardness values up to 2500 HV (Usta, 2005).

Scientific Research Applications

Synthesis Techniques : NbB powders with various phases have been successfully synthesized using powder metallurgy methods from metal oxide raw materials in the presence of a strong reducing agent. This process involves milling powder blends of Nb2O5, B2O3, and Mg, followed by HCl leaching to achieve high purity NbB powders. These powders show potential in various applications due to their nano-size and high purity (Ö. Balcı et al., 2016).

Self-Propagating High-Temperature Synthesis (SHS) : NbB and NbB2 were prepared using SHS from elemental powder compacts. The effects of sample green density, preheating temperature, and starting stoichiometry on the combustion characteristics and composition of the final products were explored. This method indicates potential for efficient production of niobium borides (C. Yeh & W. Chen, 2006).

Borothermal Process : Nanocrystalline niobium oxide and niobium diboride were synthesized using a novel borothermal process. This process is advantageous for realizing oxides and borides of niobium in nano form, at high purity and lower temperatures. The synthesis included varying the ratio of niobium precursor to boron and reaction conditions (M. Jha et al., 2011).

Mechanical Properties : The mechanical properties of borided pure niobium were investigated, revealing significant increases in hardness and wear resistance. Boronizing in a solid medium resulted in the formation of NbB2 on the surface of pure niobium, indicating potential applications in industries requiring high hardness and wear resistance (M. Usta, 2005).

Thermodynamic Modeling : The Nb-B binary system was thermodynamically optimized, providing important insights into the stable phases and their formation. This modeling is crucial for understanding the synthesis and stability of different niobium borides (R. Peçanha et al., 2002).

Laser Alloying Applications : Studies on laser alloying with boron and niobium on different alloys, such as Nimonic 80A-alloy, have demonstrated significant improvements in hardness and wear resistance. This suggests applications in industries where mechanical wear is a concern (N. Makuch et al., 2015).

Sintering Techniques and Mechanical Properties : Different sintering techniques on niobium boride powders were studied, showing variations in microstructure, mechanical properties, and densification rates. This research is vital for determining the most effective methods for producing bulk niobium boride products for various applications (Ö. Balcı et al., 2016).

Future Directions

The high melting point, thermodynamic stability, hardness, strength, wear resistance, thermal and electrical conductivity, and chemical and corrosion inertia of NbB make it suitable for various areas of modern industry . Further efforts are needed for practically utilizing the NbB catalyst with the unique Pt morphology .

properties

IUPAC Name |

boranylidyneniobium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/B.Nb | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDZMENNHPJNJPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B#[Nb] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

BNb | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601315177 | |

| Record name | Niobium boride (NbB) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601315177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

103.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Crystals; [Ullmann] | |

| Record name | Niobium boride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8292 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Niobium boride (NbB) | |

CAS RN |

12045-19-1, 12007-29-3 | |

| Record name | Niobium boride (NbB) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=12045-19-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Niobium boride (NbB) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012045191 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Niobium boride (NbB) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Niobium boride (NbB) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601315177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Niobium boride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.768 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Niobium diboride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.354 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(5,7-Dihydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl)ethan-1-one](/img/structure/B79790.png)

![[2-Oxo-2-(2-phenylhydrazinyl)ethyl]thiourea](/img/structure/B79795.png)